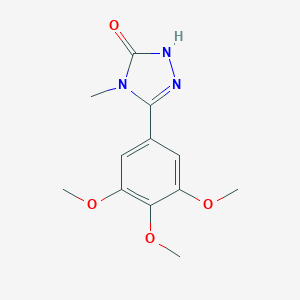
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMT and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The exact mechanism of action of TMT is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in the inflammatory response.
生化学的および生理学的効果
TMT has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the major advantages of using TMT in lab experiments is its high potency and selectivity, which makes it an ideal candidate for studying the mechanism of action of various drugs and compounds. However, TMT also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several potential future directions for research on TMT, including its potential applications in the treatment of various inflammatory diseases, as well as its use as a tool for studying the mechanism of action of other drugs and compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMT and to identify any potential side effects or toxicity.
合成法
TMT can be synthesized using different methods, including the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methyl-1H-1,2,4-triazol-3-one in the presence of a reducing agent. Another method involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate followed by cyclization with sodium ethoxide.
科学的研究の応用
TMT has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
108132-87-2 |
|---|---|
製品名 |
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)- |
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC名 |
4-methyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C12H15N3O4/c1-15-11(13-14-12(15)16)7-5-8(17-2)10(19-4)9(6-7)18-3/h5-6H,1-4H3,(H,14,16) |
InChIキー |
ISVCVVRMSUDQDO-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
CN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
その他のCAS番号 |
108132-87-2 |
同義語 |
2,4-Dihydro-4-methyl-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazol-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



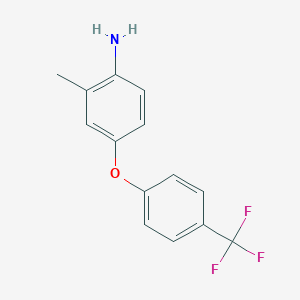
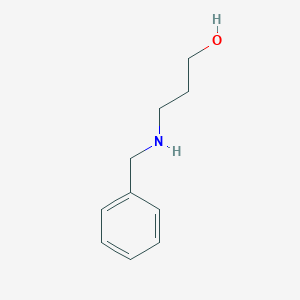
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
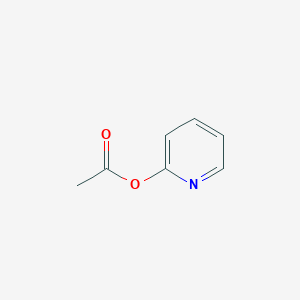
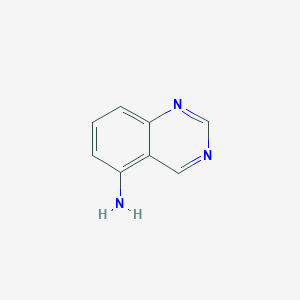
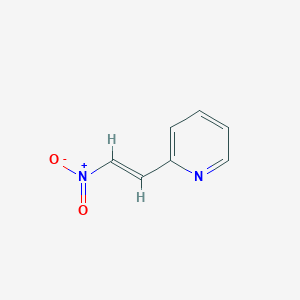
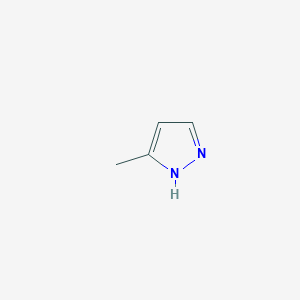
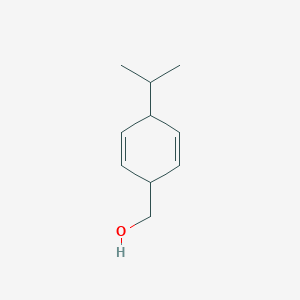
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
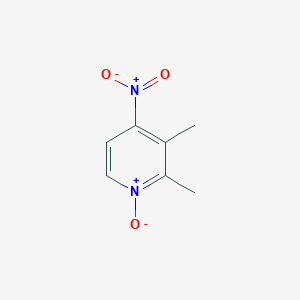
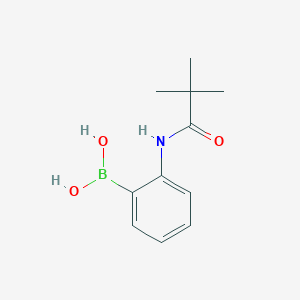
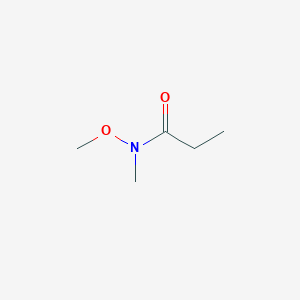

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)